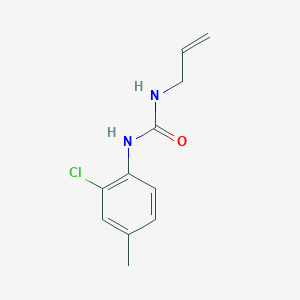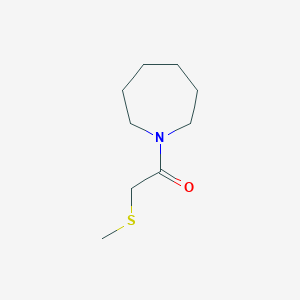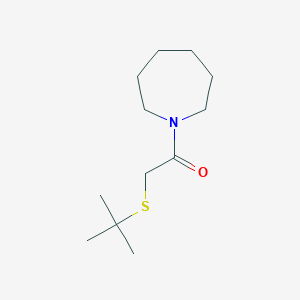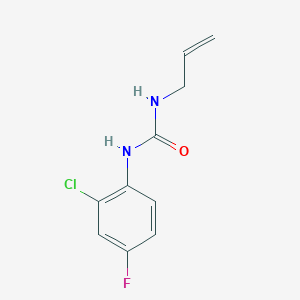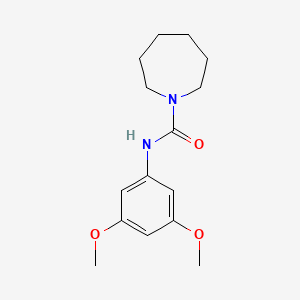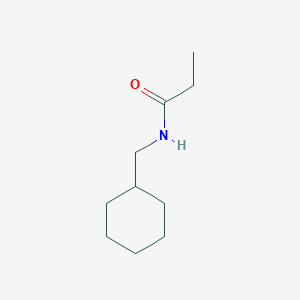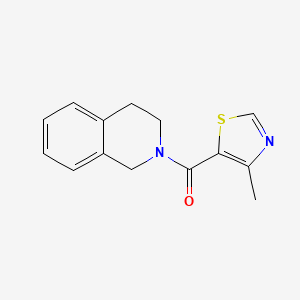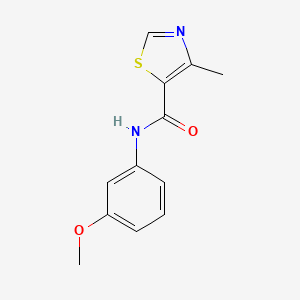
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide, also known as MTCA, is a compound that has drawn significant attention from the scientific community due to its potential applications in various fields. MTCA has been studied for its potential as an anti-inflammatory agent, as well as its potential use in cancer treatment. In
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential as a cancer treatment due to its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide's mechanism of action involves the inhibition of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer cell survival. This compound has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of this compound in combination with other drugs or therapies for enhanced effectiveness.
Méthodes De Synthèse
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. The Schiff base is then reacted with methyl iodide to form the corresponding methylthiosemicarbazide. The final step involves the reaction of methylthiosemicarbazide with methyl 2-bromo-3-methylbutanoate to form this compound.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(17-7-13-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHXCOUOBWZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
